molecular formula C12H24O2 B12005739 2-Tert-butyl-2,4,4-trimethylpentanoic acid CAS No. 5340-83-0

2-Tert-butyl-2,4,4-trimethylpentanoic acid

Cat. No.: B12005739
CAS No.: 5340-83-0
M. Wt: 200.32 g/mol
InChI Key: CRLCLCBFULTTTR-UHFFFAOYSA-N
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Description

2-Tert-butyl-2,4,4-trimethylpentanoic acid is an organic compound with the molecular formula C12H24O2 It is a carboxylic acid characterized by the presence of a tert-butyl group and three methyl groups attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-2,4,4-trimethylpentanoic acid typically involves the alkylation of a suitable precursor with tert-butyl groups. One common method is the reaction of 2,4,4-trimethylpentanoic acid with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-2,4,4-trimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The tert-butyl and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Halogenation reactions can be carried out using halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Tert-butyl-2,4,4-trimethylpentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-2,4,4-trimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their structure and function. Additionally, the tert-butyl and methyl groups can affect the compound’s hydrophobicity and steric properties, modulating its interactions with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentanoic acid: Lacks the tert-butyl group, resulting in different chemical and physical properties.

    2-Tert-butyl-4-methylpentanoic acid: Similar structure but with fewer methyl groups, affecting its reactivity and applications.

Uniqueness

2-Tert-butyl-2,4,4-trimethylpentanoic acid is unique due to the presence of both tert-butyl and multiple methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

5340-83-0

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-tert-butyl-2,4,4-trimethylpentanoic acid

InChI

InChI=1S/C12H24O2/c1-10(2,3)8-12(7,9(13)14)11(4,5)6/h8H2,1-7H3,(H,13,14)

InChI Key

CRLCLCBFULTTTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C(=O)O)C(C)(C)C

Origin of Product

United States

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